O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt structure
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt structure
An In-depth Technical Guide to O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt
This guide provides a comprehensive technical overview of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt, a critical protected amino acid derivative for advanced peptide synthesis and pharmaceutical research. We will delve into its structural characteristics, a detailed and validated synthesis protocol, and the strategic rationale for its application in the development of complex biomolecules.
Introduction: A Doubly Protected Building Block
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the precise assembly of the desired amino acid sequence.[1][2] O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is a highly valuable building block where both the phenolic hydroxyl group and the carboxylic acid of L-tyrosine are masked as benzyl ethers and benzyl esters, respectively.[3][4] This double protection renders the amino acid stable for incorporation into peptide chains, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) framework.[3]
The 4-toluenesulfonate (tosylate) counter-ion is not merely incidental; it serves a crucial purpose. Forming a stable, crystalline salt of the amino acid ester is a classic and effective method for purification, isolation, and improved handling of the compound, which might otherwise be an oil or difficult to crystallize.[5][6] This salt form enhances stability during storage and ensures accurate weighing and dispensing for subsequent reactions.[7]
Physicochemical & Structural Characteristics
The compound is a white to off-white crystalline powder.[7] Its structure consists of the protonated amino ester of O-benzyl-L-tyrosine benzyl ester and the 4-toluenesulfonate anion, held together by ionic interaction.
Data Summary
A compilation of the key physicochemical properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 66009-35-6 | [6][7] |
| Molecular Formula | C₂₃H₂₃NO₃ · C₇H₈O₃S | [7] |
| Molecular Weight | 533.64 g/mol | [6][7] |
| Appearance | White to off-white powder/solid | [7] |
| Purity | ≥ 98% (TLC) | [7] |
| Storage Conditions | 2°C - 8°C, in a well-closed container | [6][7] |
Structural Elucidation
While experimental spectral data for O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is not widely available in public databases, its structure can be confidently predicted based on the analysis of its constituent parts and general principles of spectroscopy. A self-validating synthesis protocol would rely on confirming the presence of these key structural features.
Predicted ¹H NMR Spectral Data (in CDCl₃ or DMSO-d₆):
-
Aromatic Protons: A complex series of multiplets would be expected between δ 6.8 and 7.5 ppm . This region would contain signals from the three distinct aromatic rings: the tyrosine ring, the O-benzyl ring, the benzyl ester ring, and the tosylate ring (totaling 18H).
-
Benzyl CH₂ Protons: Two distinct singlets would be anticipated around δ 5.0-5.2 ppm , each integrating to 2H. One corresponds to the O-benzyl ether methylene protons (-O-CH₂-Ph), and the other to the benzyl ester methylene protons (-COO-CH₂-Ph).[8]
-
Tyrosine α-CH and β-CH₂: The α-proton (α-CH) would likely appear as a triplet or multiplet around δ 4.2-4.6 ppm . The diastereotopic β-protons (β-CH₂) adjacent to the tyrosine ring would present as a multiplet, likely around δ 3.0-3.3 ppm .[8]
-
Tosylate Methyl Group: A sharp singlet integrating to 3H would be present around δ 2.3 ppm , characteristic of the methyl group on the p-toluenesulfonate moiety.
-
Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, would be observed for the three protons of the protonated amine, the chemical shift of which is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data:
-
Carbonyl Carbon: The ester carbonyl carbon should appear around δ 170-172 ppm .[8]
-
Aromatic Carbons: A multitude of signals would be present in the δ 115-160 ppm region, corresponding to the carbons of the four aromatic rings.
-
Methylene Carbons: The O-CH₂ and COO-CH₂ carbons are expected in the δ 65-75 ppm range.[8]
-
α-Carbon: The tyrosine α-C signal would likely be found around δ 55-58 ppm .[8]
-
β-Carbon: The tyrosine β-C signal is expected around δ 36-38 ppm .[8]
-
Tosylate Methyl Carbon: The characteristic methyl carbon of the tosylate group would appear at approximately δ 21 ppm .
Key IR Spectroscopy Bands (KBr pellet):
-
N-H Stretch: A broad band from the -NH₃⁺ group would be prominent in the 3000-3300 cm⁻¹ region.
-
C=O Stretch: A strong, sharp absorption for the ester carbonyl group would be observed around 1730-1750 cm⁻¹ .[9]
-
S=O Stretch: Strong, characteristic absorptions for the sulfonate group of the tosylate anion would appear in the 1150-1250 cm⁻¹ and 1000-1050 cm⁻¹ regions.
-
C-O Stretch: Bands corresponding to the ether and ester C-O bonds would be present in the 1000-1300 cm⁻¹ range.
Synthesis Protocol: Fischer-Speier Esterification
The synthesis of the title compound is most effectively achieved via a Fischer-Speier esterification of the readily available O-Benzyl-L-tyrosine.[10] This acid-catalyzed reaction with benzyl alcohol is driven to completion by the azeotropic removal of water.
Synthesis Pathway Diagram
Caption: Reaction scheme for the synthesis of the target salt.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and product purity.
Materials:
-
O-Benzyl-L-tyrosine (1.0 eq) [CAS: 16652-64-5][11]
-
p-Toluenesulfonic acid monohydrate (1.1 eq)
-
Benzyl alcohol (5.0 eq)
-
Cyclohexane (approx. 1.2 mL per mmol of starting material)
-
Ethyl acetate
-
Diethyl ether (for washing)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
-
Büchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add O-Benzyl-L-tyrosine (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), benzyl alcohol (5.0 eq), and cyclohexane.[5]
-
Causality: p-Toluenesulfonic acid acts as the catalyst for the esterification.[9] A slight excess ensures the reaction proceeds efficiently and that enough acid is present to form the tosylate salt. Benzyl alcohol serves as both a reactant and a solvent. Cyclohexane is the azeotroping agent; it forms a low-boiling azeotrope with water, allowing for the physical removal of the water byproduct via the Dean-Stark trap, which drives the reversible reaction toward the product side.[5]
-
-
Azeotropic Reflux: Heat the reaction mixture to a vigorous reflux. The cyclohexane-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is observed collecting.
-
Self-Validation: The reaction progress is monitored by observing the volume of water collected in the Dean-Stark trap. The theoretical amount of water can be calculated beforehand. The reaction is complete when water collection ceases.
-
-
Reaction Cooldown and Solvent Removal: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. If desired, the excess cyclohexane and some benzyl alcohol can be removed under reduced pressure using a rotary evaporator.
-
Product Precipitation: Transfer the cooled reaction mixture (which may be a viscous oil) to a beaker. While stirring vigorously, slowly add ethyl acetate (approx. 3 mL per mmol of starting material).[5]
-
Causality: The desired product, the tosylate salt, is insoluble in less polar solvents like ethyl acetate. Adding this "anti-solvent" causes the ionic salt to precipitate out of the solution, leaving unreacted, non-polar starting materials and byproducts dissolved.
-
-
Crystallization and Isolation: Place the beaker in an ice bath and continue stirring for 1-2 hours to maximize precipitation.
-
Self-Validation: A white, crystalline solid should form. The yield can be visually assessed at this stage.
-
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with small portions of cold ethyl acetate and then cold diethyl ether to remove any residual benzyl alcohol and other soluble impurities.
-
Causality: Washing with cold solvents minimizes the loss of product due to dissolution while effectively removing impurities.
-
-
Drying: Dry the purified white solid in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Characterization: Confirm the identity and purity of the final product by measuring its melting point and acquiring spectroscopic data (NMR, IR) to compare with the expected values. Purity can be further assessed by TLC or HPLC.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Application in Peptide Synthesis Strategy
The primary application of O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is as a C-terminal starting material in solution-phase or solid-phase peptide synthesis, particularly using the Boc/Bzl protection strategy.
-
Role of the O-Benzyl Group: The phenolic hydroxyl group of tyrosine is nucleophilic and moderately acidic. If left unprotected, it can lead to side reactions such as O-acylation during the coupling steps of peptide synthesis. The benzyl ether is a robust protecting group that is stable to the moderately acidic conditions used for Boc-group removal (e.g., trifluoroacetic acid, TFA).[1][3]
-
Role of the Benzyl Ester Group: The C-terminal carboxylic acid must be protected to prevent it from reacting during the activation and coupling of the next amino acid in the growing peptide chain. The benzyl ester is a common choice as it is stable to the Boc-deprotection conditions.[12]
-
Deprotection Strategy: Both the O-benzyl and the benzyl ester groups are typically removed simultaneously in the final step of the synthesis. This is usually achieved under harsh conditions, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or by catalytic transfer hydrogenation (e.g., using Pd/C and a hydrogen source like formic acid or cyclohexadiene).[13][14][15] The choice of a "non-orthogonal" protection scheme where two different groups are removed by the same reagent is a strategic one, simplifying the final deprotection step into a single, efficient reaction.
Conclusion
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt is a well-designed and crucial reagent for peptide chemists. Its dual benzyl protection scheme offers robust shielding of reactive functionalities, while its tosylate salt form ensures high purity, stability, and ease of handling. The synthesis, based on the classic Fischer-Speier esterification, is a reliable and scalable process. Understanding the structure, synthesis, and strategic application of this compound is essential for researchers aiming to produce complex, tyrosine-containing peptides for therapeutic and research purposes.
References
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Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). O-benzyl-L-tyrosine. PubChem Compound Database. [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. [Link]
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Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- Schirmeister, H., & de Meijere, A. (2005). Process for preparing amino acid esters and their acid addition salts. U.S.
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Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]
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National Center for Biotechnology Information. (n.d.). H-Tyr(bzl)-obzl P-tosylate. PubChem Compound Database. [Link]
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Reddit. (2020). Advice for making tosylate and mesylate salts?. r/chemistry. [Link]
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Unspecified. (n.d.). Carboxyl protecting groups. [Link]
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Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
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Semaglutide.com. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
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ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. [Link]
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Reddit. (2023). Boc/Bzl Solid Phase Peptide Synthesis. r/Chempros. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Key Considerations When Purchasing Boc-Tyr(Bzl)-OH for Peptide Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
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